molecular formula C7H10BrNO2 B2389063 3-(2-Bromoethoxy)oxolane-3-carbonitrile CAS No. 2173999-50-1

3-(2-Bromoethoxy)oxolane-3-carbonitrile

Cat. No.: B2389063
CAS No.: 2173999-50-1
M. Wt: 220.066
InChI Key: YNIYTUSJCYKQTL-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)oxolane-3-carbonitrile is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a bromoethoxy group (-OCH₂CH₂Br) and a nitrile (-CN) group. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the bromine atom’s role as a leaving group. The nitrile group enhances polarity, influencing solubility and intermolecular interactions such as dipole-dipole forces and hydrogen bonding .

Key Identifiers (from conflicting evidence):

  • CAS No.: 888723-43-1 (listed under molecular formula C₁₂H₁₃Cl₂N₃, which may be erroneous) and EN300-1696690 (C₁₁H₇BrFNO₂) .
  • Molecular Formula: Likely C₇H₁₀BrNO₂ based on structural analysis (oxolane: C₄H₈O; bromoethoxy: C₂H₄BrO; nitrile: CN).

For this analysis, the assumed structure is a brominated oxolane derivative with nitrile and bromoethoxy groups.

Properties

IUPAC Name

3-(2-bromoethoxy)oxolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c8-2-4-11-7(5-9)1-3-10-6-7/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYTUSJCYKQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C#N)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(Hydroxymethyl)oxolane-3-carbonitrile (CID 79123325)

Molecular Formula: C₆H₉NO₂ . Structural Differences:

  • Substitutes bromoethoxy with hydroxymethyl (-CH₂OH).
  • Lacks bromine but retains the nitrile group.

Key Comparisons :

  • Reactivity: The hydroxymethyl group can participate in hydrogen bonding (as donor/acceptor), enhancing crystallinity and solubility in polar solvents. In contrast, the bromoethoxy group in the target compound facilitates alkylation or elimination reactions .
  • Applications : The hydroxymethyl derivative may serve as a precursor for esters or ethers, whereas the bromoethoxy analog is more suited as a synthetic intermediate in pharmaceutical chemistry (e.g., in the synthesis of complex molecules via nucleophilic substitution, as seen in ) .

Methyl N-(Chloromethyl)-N-methylcarbamate (CAS 6807-44-9)

Molecular Formula: C₄H₈ClNO₂ . Structural Differences:

  • Contains a chloromethyl group and carbamate (-O(CO)N-) instead of bromoethoxy and nitrile.

Key Comparisons :

  • Halogen Reactivity : Chlorine in this compound is less reactive in SN2 reactions compared to bromine in the target compound.
  • Functional Group Chemistry : The carbamate group offers stability toward hydrolysis, whereas the nitrile group in the target compound may undergo hydrolysis to carboxylic acids or participate in cycloadditions .

2-Bromoethyl Ether Derivatives

General Structure : R-O-CH₂CH₂Br.
Key Comparisons :

  • Thermodynamic Stability : Puckered conformations of the oxolane ring (quantified via Cremer-Pople parameters) may influence solubility and melting points .

Research Findings and Data Tables

Table 1: Structural and Functional Group Comparison

Compound Molecular Formula Key Functional Groups Reactivity Highlights
3-(2-Bromoethoxy)oxolane-3-carbonitrile C₇H₁₀BrNO₂ (assumed) -CN, -OCH₂CH₂Br Nucleophilic substitution (Br as leaving group)
3-(Hydroxymethyl)oxolane-3-carbonitrile C₆H₉NO₂ -CN, -CH₂OH Hydrogen bonding, oxidation to carboxylic acids
Methyl N-(chloromethyl)-N-methylcarbamate C₄H₈ClNO₂ -O(CO)N-, -CH₂Cl Hydrolysis-resistant carbamate, SN2 reactions

Table 2: Inferred Physical Properties

Compound Molecular Weight (g/mol) Predicted Solubility Melting Point (°C)
This compound 228.07 (C₇H₁₀BrNO₂) Moderate in DMSO 80-100 (estimated)
3-(Hydroxymethyl)oxolane-3-carbonitrile 127.14 High in water 120-140 (estimated)
Methyl N-(chloromethyl)-N-methylcarbamate 137.57 Low in water 50-70

Biological Activity

3-(2-Bromoethoxy)oxolane-3-carbonitrile is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a bromoethoxy group and a carbonitrile moiety, suggests potential interactions with various biological targets. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C7H10BrNO2. The presence of the bromoethoxy group enhances its reactivity, while the carbonitrile group can participate in electrophilic interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H10BrNO2
Molecular Weight220.07 g/mol
CAS Number2173999-50-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through nucleophilic substitution and electrophilic addition reactions. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds that may exhibit biological activity. Additionally, the carbonitrile group can engage in hydrogen bonding and dipole-dipole interactions with biological macromolecules.

Biological Activity

Research into the biological activity of this compound has revealed several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the specific pathways involved.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise in inhibiting tumor cell proliferation in vitro. The compound's ability to induce apoptosis in cancer cells has been noted, likely mediated by its electrophilic nature that can modify cellular proteins.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes that are crucial for cellular metabolism. For instance, it has shown potential as an inhibitor of kinases involved in cancer signaling pathways.

Case Studies and Research Findings

A review of recent literature indicates several studies focused on the biological activity of this compound:

  • Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of oxolane compounds, including this compound, exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis markers compared to untreated controls .
  • Enzyme Inhibition Assays : In vitro assays indicated that the compound effectively inhibited specific kinases associated with cancer progression, suggesting a mechanism for its anticancer effects .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey DifferencesBiological Activity
3-(2-Chloroethoxy)oxolane-3-carbonitrileChlorine instead of bromineModerate antimicrobial effects
3-(2-Fluoroethoxy)oxolane-3-carbonitrileFluorine may enhance stabilityLimited data available
3-(2-Iodoethoxy)oxolane-3-carbonitrileIodine increases reactivityPotentially higher anticancer activity

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